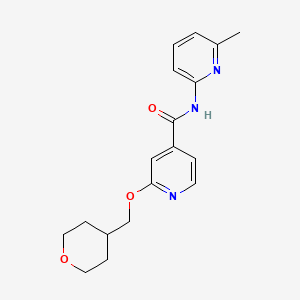

N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

N-(6-Methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a pyridine-derived compound featuring a unique structural framework. Its core structure includes an isonicotinamide backbone substituted with a 6-methylpyridin-2-yl group at the N-position and a tetrahydro-2H-pyran-4-yl methoxy group at the 2-position. The tetrahydro-2H-pyran (THP) moiety, a six-membered oxygenated ring, may contribute to improved solubility compared to purely aromatic systems, while the 6-methylpyridin-2-yl group could facilitate π-stacking interactions in biological targets .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-3-2-4-16(20-13)21-18(22)15-5-8-19-17(11-15)24-12-14-6-9-23-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAXDDHDDQZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic compound with potential therapeutic applications. Its structure features a pyridine ring, a tetrahydro-2H-pyran moiety, and an isonicotinamide group, which contribute to its biological activity. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H21N3O3

- Molecular Weight : 327.384 g/mol

- CAS Number : 2034296-69-8

The compound is characterized by its unique chemical structure which is believed to influence its interaction with biological targets. The presence of the tetrahydro-2H-pyran moiety enhances solubility and bioavailability, which are critical for efficacy in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Cyclic GMP Modulation : Similar compounds have been shown to elevate cyclic GMP (cGMP) levels in the central nervous system, suggesting a potential role in neuroprotection and cognitive enhancement .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in signaling pathways, which could lead to altered cellular responses and therapeutic effects in various diseases.

- Receptor Interaction : Its structural features allow for interactions with various receptors, potentially modulating their activity and leading to pharmacological effects relevant for conditions such as neurodegeneration or cognitive decline .

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

- Neuroprotective Effects : The compound has shown promise in enhancing cognitive function in rodent models, indicating potential applications in treating neurodegenerative diseases .

- Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting tumor cell proliferation through modulation of key signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cognitive Enhancement in Rodents : In a study examining procognitive activity, compounds similar to this one elevated cGMP levels and improved performance in memory tasks among rodents, suggesting a mechanism that could be replicated with this compound .

- Anticancer Efficacy : A related study highlighted the effectiveness of similar pyridine derivatives against multidrug-resistant cancer cell lines, indicating that structural modifications can enhance biological activity against tumors .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O3 |

| Molecular Weight | 327.384 g/mol |

| CAS Number | 2034296-69-8 |

| Solubility | Soluble |

| Potential Applications | Neuroprotection, Anticancer |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 327.4 g/mol. The structure includes:

- A 6-methylpyridine ring, which contributes to its lipophilicity and ability to penetrate biological membranes.

- A tetrahydro-2H-pyran moiety that enhances its stability and solubility in organic solvents.

Medicinal Chemistry Applications

1. Enzyme Inhibition:

Research indicates that N-(6-methylpyridin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide may exhibit enzyme inhibition properties. Preliminary studies suggest it can effectively bind to and inhibit specific enzymes, which is crucial for therapeutic applications targeting metabolic pathways.

2. Anticancer Activity:

The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy. Studies have shown that derivatives of isonicotinamide exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed further for oncological applications .

3. Neuroprotective Effects:

There is emerging evidence that compounds with similar structures have neuroprotective properties. The interaction with neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs (Compounds 40, 41)

Compounds 40 (3-fluoro) and 41 (3-chloro) from share the N-(6-methylpyridin-2-yl)benzamide scaffold but differ in halogen substituents. Key comparisons include:

- Molecular Weight and Polarity : The target compound (estimated molecular weight: ~355 g/mol) is lighter than 40 (C₁₈H₁₄FN₃O·2HCl·0.25H₂O; MW: 423.3) and 41 (C₁₈H₁₄ClN₃O·2HCl·0.5H₂O; MW: 440.8), likely due to the absence of halogens and hydrochloride salts.

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| Target Compound | THP-methoxy, 6-methylpyridin | C₁₉H₂₁N₃O₃ (estimated) | ~355 | N/A |

| 40 | 3-Fluoro, pyridin-3-yl | C₁₈H₁₄FN₃O·2HCl·0.25H₂O | 423.3 | 65 |

| 41 | 3-Chloro, pyridin-3-yl | C₁₈H₁₄ClN₃O·2HCl·0.5H₂O | 440.8 | 60 |

Brominated Nicotinamide Derivatives (Compounds 42, 43, 44)

Compounds 42 (5-bromo), 43 (6-bromo), and 44 (5-(3′-pyridyl)) highlight the impact of bromine and aryl substitutions:

- Bulk and Reactivity : Bromine increases molecular weight (e.g., 42 : C₂₀H₁₈N₂O₂·HBr·H₂O; MW: 443.3) and may reduce solubility compared to the target’s THP-methoxy group.

- Synthetic Efficiency : 42 and 43 achieved high yields (85–100%), indicating bromination is a robust step, whereas the target’s THP-methoxy group might require more complex protection/deprotection strategies .

Tetrahydro-2H-Pyran-Containing Analogs (BD630324, Patent Examples)

- BD630324 (): Features a THP-methoxy group but includes an ethylphenyl-isobutyl chain and a sulfonyl group (C₂₅H₃₅NO₅S; MW: 469.6). The added bulk may reduce membrane permeability compared to the target compound .

- Patent Examples 13–14 (): These compounds (MW: 399–411) incorporate THP-amine and cyclopentyl groups, emphasizing the versatility of THP in enhancing structural diversity. Their synthesis via hydrogenation (e.g., Example 14: 22-hour H₂ reaction) contrasts with the target’s likely Mitsunobu or nucleophilic substitution for ether formation .

| Compound | Key Features | Molecular Formula | Molecular Weight (g/mol) | Synthesis Highlight |

|---|---|---|---|---|

| Target Compound | THP-methoxy, 6-methylpyridin | C₁₉H₂₁N₃O₃ | ~355 | Likely ether coupling |

| BD630324 | THP-methoxy, sulfonyl, ethylphenyl-isobutyl | C₂₅H₃₅NO₅S | 469.6 | Multi-step functionalization |

| Example 14 | THP-amine, cyclopentyl, isopropyl | C₂₅H₃₈N₂O₂ | 399.2 | Catalytic hydrogenation (22 hrs) |

Pyrrolidin-1-yl vs. THP Substituents ()

Compounds in , such as 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid, replace THP with a five-membered pyrrolidine ring. This substitution reduces steric bulk and alters electronic properties (e.g., basicity of pyrrolidine vs.

Key Research Findings and Implications

- Structural Flexibility : The THP group enables tunable bulk and polarity, as seen in BD630324 and patent examples, but may require more complex synthesis than halogenated or brominated analogs.

- Synthetic Trade-offs : High yields in brominated systems (e.g., 42 : 100%) contrast with moderate yields for halogenated analogs (60–65%), suggesting substituent choice impacts efficiency .

- Biological Relevance : While biological data are absent in the evidence, the target’s THP-methoxy group likely enhances metabolic stability over pyrrolidine or halogenated systems, aligning with trends in drug design .

Further studies are needed to correlate these structural differences with pharmacokinetic or binding properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.